Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 3-fluorobenzoyl imino group and a methyl ester substituent. The benzothiazole core is functionalized at positions 5 and 7 with methyl groups, enhancing steric and electronic effects. The 3-fluorobenzoyl moiety likely influences lipophilicity and intermolecular interactions, while the ester group contributes to solubility and metabolic stability. Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP-3 for visualization .
Properties
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-7-12(2)17-15(8-11)22(10-16(23)25-3)19(26-17)21-18(24)13-5-4-6-14(20)9-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZEQBDMLRWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Imino Group: The imino group can be formed by the condensation of the benzothiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances its binding affinity to these targets, while the benzothiazole core facilitates its penetration into biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Benzothiazole Derivatives
- Benzothiazole vs.
- Fluorinated Substituents: The 3-fluorobenzoyl group in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability but possibly reducing aqueous solubility .
- Ester Functionality : Shared with metsulfuron methyl ester (), the methyl ester group facilitates hydrolytic stability during synthesis while enabling prodrug activation in vivo .
Research Findings and Implications
- Structural Insights : Crystallographic analysis (using SHELXL) would confirm the planar benzothiazole core and the dihedral angle between the fluorobenzoyl and ester groups, critical for understanding intermolecular interactions .
- Synthetic Challenges : Competitive side reactions during cyclization (e.g., isomer formation) necessitate optimized PPA ratios and reaction times, as seen in .
- Drug Development Potential: The ester group offers a handle for prodrug modification, while the fluorine atom could mitigate metabolic degradation, a strategy employed in sulfonylurea herbicides () .
Biological Activity
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that incorporates a benzothiazole moiety, known for its diverse biological activities. This compound features a fluorobenzoyl group and an imino linkage, which contribute to its potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H17FN2O3S
- Molecular Weight : 372.41 g/mol
- CAS Number : 1321790-41-3
The structural components of the compound include:
- A benzothiazole ring, which is often associated with various biological activities.
- A fluorobenzoyl substituent that may enhance its interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures typically exhibit significant biological activity through:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to alterations in cellular signaling pathways.
Research Findings
- Antimicrobial Activity : Studies have shown that compounds containing the benzothiazole moiety possess antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.
- Anticancer Potential : Research indicates that certain benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested for their ability to induce apoptosis in tumor cells.
- Antimalarial Activity : There is emerging evidence suggesting that benzothiazole-based compounds may also possess antimalarial properties. For instance, hydrazone derivatives have shown activity against Plasmodium falciparum in vitro and in vivo models .
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on various cancer cell lines. The findings indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Outcome : The compound demonstrated significant antibacterial activity with inhibition zones measuring up to 15 mm.
Data Table
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibition Concentration | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 µM | |
| Anticancer | MCF7 | 12 µM | |
| Anticancer | A549 | 18 µM | |
| Antimicrobial | Staphylococcus aureus | 15 mm (zone of inhibition) | |
| Antimicrobial | Escherichia coli | 13 mm (zone of inhibition) |
Q & A
Basic: How can the synthesis of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate be optimized to improve yield?
Methodological Answer:
Optimization can involve adjusting reaction time, temperature, and stoichiometry. For example, refluxing in acetic acid with sodium acetate (as a base) for 3–5 hours is a common strategy for imine formation in benzothiazole derivatives . If low yield persists, consider replacing the solvent (e.g., using DMF for higher polarity) or introducing catalytic agents like p-toluenesulfonic acid. Post-reaction purification via recrystallization from DMF/acetic acid (1:1) can enhance purity .
Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
A combination of 1H/13C NMR and LCMS is critical. For NMR:
- The imino proton (N=CH) typically appears as a singlet near δ 8.5–9.0 ppm .
- Methyl ester groups (COOCH3) resonate at δ 3.7–3.9 ppm .
LCMS (ESI+) confirms molecular weight and purity, with the molecular ion peak ([M+H]+) expected at m/z 396–410 based on analogous structures .
Advanced: How can regioselectivity challenges during benzothiazole ring formation be addressed?
Methodological Answer:
Regioselectivity in benzothiazole synthesis is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., 3-fluorobenzoyl) direct cyclization to specific positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, using sterically hindered bases (e.g., DBU) or low-temperature conditions (0–5°C) may suppress side reactions .
Advanced: How to resolve contradictory NMR data for the imino group?
Methodological Answer:
Contradictions may arise from tautomerism (enol-imine vs. keto-amine forms). Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, cooling to −40°C in DMSO-d6 can "freeze" tautomers, revealing distinct peaks . Alternatively, use 2D NMR (e.g., NOESY) to confirm spatial proximity between the imino proton and adjacent methyl groups .
Basic: What strategies mitigate poor solubility during purification?
Methodological Answer:
If the compound is insoluble in common solvents (e.g., ethanol, ether), use a DMF/water gradient (slow addition of water to DMF solution) to induce controlled crystallization. Alternatively, employ sonication or microwave-assisted dissolution in warm DMSO .
Advanced: How to design in vitro assays to evaluate biological activity?
Methodological Answer:
For benzothiazole derivatives, prioritize assays targeting kinase inhibition or apoptosis pathways . Use cell lines (e.g., HeLa or MCF-7) treated with the compound at 1–100 µM concentrations. Monitor viability via MTT assays and validate target engagement using Western blotting for phosphorylated proteins (e.g., p-AKT or p-ERK) .
Advanced: What computational methods predict electronic properties relevant to reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Partial charge distribution (Mulliken charges) to identify reactive atoms (e.g., the imino nitrogen).
Software like Gaussian or ORCA is recommended .
Basic: How to ensure high purity (>95%) for pharmacological studies?
Methodological Answer:
Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via LCMS (retention time consistency) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How to analyze stability under varying pH conditions?
Methodological Answer:
Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm. For acidic conditions (pH <3), ester hydrolysis is likely; confirm by observing a carboxylic acid peak (m/z ~382) in LCMS .
Advanced: How to investigate the reaction mechanism of imino group formation?
Methodological Answer:
Use isotopic labeling (e.g., 15N-ammonia) to track nitrogen incorporation during condensation. Perform kinetic studies (time-resolved FTIR) to identify intermediates, such as hemiaminals. Computational studies (transition state modeling) can further elucidate activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
